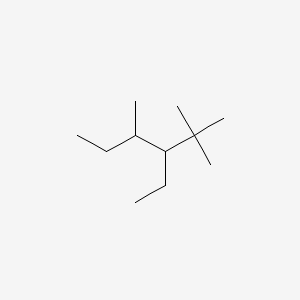

3-Ethyl-2,2,4-trimethylhexane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

61868-74-4 |

|---|---|

Molecular Formula |

C11H24 |

Molecular Weight |

156.31 g/mol |

IUPAC Name |

3-ethyl-2,2,4-trimethylhexane |

InChI |

InChI=1S/C11H24/c1-7-9(3)10(8-2)11(4,5)6/h9-10H,7-8H2,1-6H3 |

InChI Key |

UDUTWNYTAVENNO-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(CC)C(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Ethyl-2,2,4-trimethylhexane

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Ethyl-2,2,4-trimethylhexane is a branched-chain alkane, a saturated hydrocarbon with the chemical formula C₁₁H₂₄. As an isomer of undecane, its specific arrangement of ethyl and methyl groups along the hexane (B92381) backbone imparts distinct physical and chemical properties compared to its linear counterpart and other isomers. Understanding these properties is fundamental for its application as a solvent, a component in fuel mixtures, or as a reference compound in analytical chemistry. This guide provides a comprehensive overview of its key physicochemical characteristics, detailed experimental protocols for their determination, and logical diagrams to illustrate relevant concepts.

Core Physicochemical Properties

The structural formula of this compound is (CH₃)₃CCH(CH₂CH₃)CH(CH₃)CH₂CH₃[1]. Its identity is confirmed by the CAS Registry Number 61868-74-4[2][3]. The following table summarizes its key quantitative physicochemical properties.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₄ | [1][2][3] |

| Molecular Weight | 156.31 g/mol | [3] |

| Boiling Point | 177.2 °C | [1] |

| Melting Point | Data not readily available | |

| LogP (Octanol-Water Partition Coefficient) | 4.10480 | [2] |

| Density | Not experimentally determined; estimated for similar isomers (~0.777 g/cm³) | [4] |

| Refractive Index | Not experimentally determined; estimated for similar isomers (~1.435) | [4] |

Note on Availability: Data for melting point, density, and refractive index for this specific isomer are not widely published. The values for similar isomers provide a reasonable estimate. As a highly branched, non-symmetrical alkane, it has a low melting point and is typically liquid under standard conditions. Its solubility profile is characteristic of nonpolar alkanes; it is soluble in organic solvents like ether and hexane and insoluble in polar solvents such as water.

Experimental Protocols

Accurate determination of physicochemical properties is essential for compound identification and quality control. The following sections detail standard laboratory protocols for measuring key properties of liquid hydrocarbons like this compound.

Determination of Boiling Point (Thiele Tube Method)

The boiling point is a critical physical constant for liquid compounds. The Thiele tube method is a convenient micro-scale technique for its determination.[5]

Apparatus:

-

Thiele tube

-

High-boiling point mineral oil

-

Thermometer (calibrated)

-

Small test tube (Durham tube)

-

Capillary tube (sealed at one end)

-

Bunsen burner or heating mantle

-

Rubber band or wire for attachment

Procedure:

-

Sample Preparation: Fill the Durham tube to about half-full with this compound (approx. 0.5 mL)[5].

-

Capillary Insertion: Place the capillary tube into the Durham tube with the open end down and the sealed end up[5].

-

Assembly: Attach the Durham tube to the thermometer using a small rubber band. The bottom of the tube should be aligned with the thermometer bulb[5].

-

Heating: Clamp the Thiele tube and insert the thermometer assembly, ensuring the sample is immersed in the mineral oil in the main body of the tube.

-

Observation: Gently heat the side arm of the Thiele tube. The convection currents of the oil will ensure uniform heating[5]. As the temperature rises, air trapped in the capillary tube will slowly bubble out.

-

Boiling Point Identification: Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates the liquid has reached a temperature slightly above its boiling point.

-

Measurement: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube[6]. This is the point where the vapor pressure of the sample equals the atmospheric pressure.

-

Recording: Record the temperature. Also, record the ambient barometric pressure, as boiling point is pressure-dependent[7].

Determination of Density (Pycnometer Method)

Density is the mass per unit volume of a substance. A pycnometer (or specific gravity bottle) is used for precise measurements of liquid density.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube)

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature water bath

-

Thermometer

Procedure:

-

Calibration: Clean and dry the pycnometer thoroughly. Weigh the empty, dry pycnometer (m₁).

-

Reference Liquid: Fill the pycnometer with deionized water (a liquid of known density) and place it in the constant temperature bath (e.g., 20°C) until it reaches thermal equilibrium. Ensure the capillary in the stopper is filled.

-

Weighing Reference: Remove the pycnometer, carefully wipe it dry on the outside, and weigh it (m₂). The mass of the water is (m₂ - m₁). The volume of the pycnometer is V = (m₂ - m₁)/ρ_water, where ρ_water is the density of water at the specific temperature.

-

Sample Measurement: Empty and dry the pycnometer. Fill it with this compound.

-

Thermal Equilibration: Place the filled pycnometer in the constant temperature bath to allow the sample to reach the same temperature as the water.

-

Weighing Sample: Remove the pycnometer, wipe it dry, and weigh it (m₃).

-

Calculation: The mass of the sample is (m₃ - m₁). The density of the sample (ρ_sample) is calculated as: ρ_sample = (m₃ - m₁) / V

Determination of Refractive Index (Abbe Refractometer)

The refractive index measures how light propagates through a substance and is a valuable tool for identifying and assessing the purity of liquid compounds[8].

Apparatus:

-

Abbe Refractometer

-

Constant temperature water circulator

-

Light source (typically a sodium D-line lamp, λ = 589 nm)

-

Dropper or pipette

-

Soft lens tissue and a suitable solvent (e.g., acetone (B3395972) or ethanol)

Procedure:

-

Calibration: Turn on the refractometer and the light source. If temperature control is available, set the circulator to the desired temperature (e.g., 20.0°C). Calibrate the instrument by placing a few drops of a standard liquid (e.g., distilled water) on the prism and adjusting until the known refractive index is read[9].

-

Cleaning: Clean the surfaces of the illuminating and refracting prisms with a soft tissue and a volatile solvent, then allow them to dry completely[9][10].

-

Sample Application: Using a clean dropper, place 2-3 drops of this compound onto the surface of the lower prism. Close the prisms together firmly[9].

-

Initial Adjustment: Look through the eyepiece and turn the coarse adjustment knob until the field of view shows a distinct light and dark region.

-

Focusing: Adjust the eyepiece to bring the crosshairs into sharp focus.

-

Measurement: Turn the fine adjustment knob to move the boundary line between the light and dark regions exactly onto the center of the crosshairs. If the boundary appears colored, adjust the chromaticity compensator to achieve a sharp, black-and-white line.

-

Reading: Press the switch to illuminate the scale and read the refractive index value to four decimal places[10].

-

Temperature Correction: Record the temperature. If the measurement was not made at the standard temperature of 20°C, a correction can be applied. The refractive index of most organic liquids decreases with increasing temperature by approximately 0.00045 units per degree Celsius[8][10]. n²⁰_D = nᵀ_D + 0.00045 * (T - 20.0)

Visualizations: Workflows and Relationships

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the protocol for determining boiling point using the Thiele tube method.

Caption: Workflow for Boiling Point Determination via Thiele Tube.

Structure-Property Relationship

For alkanes, molecular structure directly influences physical properties like boiling point. Branching reduces the surface area available for intermolecular van der Waals forces, leading to a lower boiling point compared to a linear alkane of the same molecular weight.

Caption: Impact of Alkane Branching on Boiling Point.

References

- 1. This compound [chemister.ru]

- 2. This compound | CAS#:61868-74-4 | Chemsrc [chemsrc.com]

- 3. This compound | C11H24 | CID 53428739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-ethyl-2,4,4-trimethylhexane [stenutz.eu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Video: Boiling Points - Concept [jove.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. athabascau.ca [athabascau.ca]

- 9. davjalandhar.com [davjalandhar.com]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Synthesis of 3-Ethyl-2,2,4-trimethylhexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of plausible synthetic routes for the highly branched alkane, 3-Ethyl-2,2,4-trimethylhexane. Given the sterically hindered nature of this target molecule, this document focuses on robust carbon-carbon bond-forming strategies, primarily centered around organometallic reagents. The information presented herein is curated for an audience with a strong background in organic chemistry and is intended to support research and development efforts that require the synthesis of complex alkanes.

Retrosynthetic Analysis and Proposed Synthetic Strategies

The structure of this compound presents a significant synthetic challenge due to the presence of a quaternary carbon and substantial steric hindrance around the core of the molecule. A retrosynthetic analysis suggests several key bond disconnections that lead to plausible synthetic pathways. The most logical approaches involve the formation of the C3-C4 bond or the C4-C5 bond, as these disconnections lead to readily accessible starting materials.

Two primary strategies are proposed, leveraging the well-established reactivity of Grignard and organocuprate reagents, which are workhorses in the synthesis of complex carbon skeletons.

-

Route 1: Grignard Reagent Addition to a Ketone followed by Reduction. This versatile two-step approach involves the nucleophilic addition of a Grignard reagent to a sterically hindered ketone to construct the carbon framework, followed by the removal of the resulting hydroxyl group.

-

Route 2: Organocuprate Coupling with an Alkyl Halide. This method utilizes a Gilman reagent (a lithium dialkylcuprate) to couple with a suitable alkyl halide, offering a direct approach to forming one of the key carbon-carbon bonds.

The following sections will provide detailed theoretical protocols for these synthetic routes, supported by data from analogous reactions found in the chemical literature.

Detailed Synthetic Routes and Experimental Protocols

Route 1: Synthesis via Grignard Reagent Addition and Subsequent Reduction

This pathway constructs the C11 carbon skeleton by forming the C3-C4 bond through the reaction of an ethyl Grignard reagent with a highly substituted ketone. The resulting tertiary alcohol is then deoxygenated to yield the target alkane.

Logical Flow for Route 1

Caption: Workflow for the Grignard-based synthesis of this compound.

Step 1: Synthesis of 3-Ethyl-2,2,4-trimethyl-3-hexanol via Grignard Reaction

The initial step involves the reaction of 2,2,4-trimethyl-3-pentanone with ethylmagnesium bromide. The high reactivity of the Grignard reagent is necessary to overcome the steric hindrance of the ketone.

-

Experimental Protocol:

-

All glassware must be rigorously dried in an oven at 120°C overnight and assembled under an inert atmosphere (e.g., nitrogen or argon).

-

In a round-bottom flask equipped with a dropping funnel and a reflux condenser, place magnesium turnings (1.2 equivalents).

-

Add a small volume of anhydrous tetrahydrofuran (B95107) (THF) and a crystal of iodine to initiate the reaction.

-

A solution of ethyl bromide (1.1 equivalents) in anhydrous THF is added dropwise from the dropping funnel at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

The Grignard solution is cooled to 0°C in an ice bath.

-

A solution of 2,2,4-trimethyl-3-pentanone (1.0 equivalent) in anhydrous THF is added dropwise to the stirred Grignard reagent.

-

After the addition, the reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude tertiary alcohol.

-

| Parameter | Value/Condition |

| Reactants | 2,2,4-trimethyl-3-pentanone, Ethyl Bromide, Mg |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Temperature | 0°C to Room Temperature |

| Reaction Time | 1-2 hours |

| Workup | Saturated aq. NH₄Cl |

| Anticipated Yield | 70-85% (based on similar reactions) |

Table 1: Reaction conditions for the synthesis of 3-Ethyl-2,2,4-trimethyl-3-hexanol.

Step 2 & 3: Dehydration of the Tertiary Alcohol and Hydrogenation of the Resulting Alkene

The tertiary alcohol produced is prone to elimination reactions under acidic conditions to form a mixture of alkenes. Subsequent hydrogenation of this alkene mixture will yield the saturated target compound.

-

Experimental Protocol (Dehydration):

-

The crude 3-ethyl-2,2,4-trimethyl-3-hexanol is placed in a round-bottom flask with a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

-

The mixture is heated to induce dehydration, and the resulting alkene is distilled from the reaction mixture.

-

The collected distillate is washed with a saturated sodium bicarbonate solution and then with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the alkene mixture is used in the next step without further purification.

-

-

Experimental Protocol (Hydrogenation):

-

The alkene mixture is dissolved in a suitable solvent such as ethanol (B145695) or ethyl acetate.

-

A catalytic amount of platinum(IV) oxide (Adam's catalyst) or palladium on carbon (Pd/C) is added to the solution.

-

The reaction vessel is placed in a hydrogenation apparatus and subjected to a hydrogen atmosphere (typically 1-3 atm).

-

The reaction is stirred vigorously until the uptake of hydrogen ceases.

-

The reaction mixture is filtered through a pad of Celite to remove the catalyst.

-

The solvent is removed by rotary evaporation, and the resulting crude product can be purified by fractional distillation to yield pure this compound.

-

| Parameter (Dehydration) | Value/Condition |

| Reactant | 3-Ethyl-2,2,4-trimethyl-3-hexanol |

| Reagent | Catalytic H₂SO₄ or p-TsOH |

| Temperature | Elevated (sufficient for distillation of alkene) |

| Anticipated Yield | >90% (for the elimination step) |

Table 2: Reaction conditions for the dehydration of the tertiary alcohol.

| Parameter (Hydrogenation) | Value/Condition |

| Reactant | Alkene Mixture |

| Catalyst | PtO₂ or 10% Pd/C |

| Solvent | Ethanol or Ethyl Acetate |

| Hydrogen Pressure | 1-3 atm |

| Anticipated Yield | Quantitative |

Table 3: Reaction conditions for the hydrogenation of the alkene mixture.

Route 2: Synthesis via Organocuprate Coupling

This route aims to form the C4-C5 bond via the coupling of a lithium di(sec-butyl)cuprate with tert-pentyl halide. Organocuprates are known for their efficacy in coupling with alkyl halides, including sterically hindered ones.

Logical Flow for Route 2

Caption: Workflow for the organocuprate-based synthesis of this compound.

-

Experimental Protocol:

-

All glassware must be rigorously dried and the reaction must be carried out under an inert atmosphere.

-

In a round-bottom flask, copper(I) iodide (0.5 equivalents) is suspended in anhydrous THF and cooled to -78°C (dry ice/acetone bath).

-

A solution of sec-butyllithium (1.0 equivalent) in a suitable solvent (e.g., hexanes) is added dropwise to the stirred suspension of CuI. The reaction mixture is stirred at this temperature for 30 minutes to allow for the formation of the lithium di(sec-butyl)cuprate (Gilman reagent).

-

A solution of 2-bromo-2-methylbutane (1.0 equivalent) in anhydrous THF is then added dropwise to the Gilman reagent at -78°C.

-

The reaction mixture is allowed to slowly warm to room temperature and is stirred overnight.

-

The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

The mixture is extracted with pentane (B18724) or diethyl ether.

-

The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.

-

After filtration and removal of the solvent, the crude product is purified by fractional distillation.

-

| Parameter | Value/Condition |

| Reactants | sec-Butyllithium, Copper(I) Iodide, 2-Bromo-2-methylbutane |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Temperature | -78°C to Room Temperature |

| Reaction Time | Overnight |

| Workup | Saturated aq. NH₄Cl |

| Anticipated Yield | 50-70% (highly dependent on substrate and conditions) |

Table 4: Reaction conditions for the organocuprate coupling reaction.

Conclusion

The synthesis of this compound is a challenging endeavor due to the sterically congested nature of the molecule. The two primary routes detailed in this guide, one based on a Grignard reaction followed by reduction and the other on organocuprate coupling, represent the most viable strategies based on established organic synthesis principles. The Grignard approach is likely to be more reliable and higher yielding due to the stepwise nature of the synthesis, which allows for the isolation and purification of intermediates. The organocuprate route, while more direct, may be lower yielding due to potential side reactions such as elimination. The choice of synthetic route will ultimately depend on the availability of starting materials, the desired scale of the synthesis, and the specific capabilities of the research laboratory. The provided protocols and data tables serve as a robust starting point for the development of a successful synthesis of this complex alkane.

3-Ethyl-2,2,4-trimethylhexane structural formula and isomers

An In-depth Technical Guide on 3-Ethyl-2,2,4-trimethylhexane

Introduction

This compound is a saturated acyclic hydrocarbon belonging to the alkane series. Its molecular formula is C11H24, making it a structural isomer of undecane (B72203).[1][2] Alkanes are characterized by their single carbon-carbon bonds, rendering them relatively unreactive and nonpolar.[3] While not typically involved in biological signaling pathways, the physicochemical properties of highly branched alkanes like this compound are of significant interest in fields ranging from materials science to analytical chemistry, where they may be used as solvents, reference compounds, or components in complex hydrocarbon mixtures.[3][4] This guide provides a detailed overview of its structure, isomers, physicochemical properties, and relevant experimental protocols for its characterization.

Molecular Structure and Isomerism

The systematic IUPAC name, this compound, precisely defines its molecular architecture. The structure consists of a six-carbon main chain (hexane) with an ethyl group (-CH2CH3) attached to the third carbon, two methyl groups (-CH3) on the second carbon, and one methyl group on the fourth carbon.

Structural Formula

The arrangement of atoms and bonds in this compound is visualized below.

Isomers of Undecane (C11H24)

This compound is one of the 159 structural isomers of undecane (C11H24).[4][5][6] Structural isomers share the same molecular formula but differ in the connectivity of their atoms. This variation in structure leads to different physical and chemical properties.[4] Generally, increased branching disrupts intermolecular van der Waals forces, which tends to lower the boiling point compared to the linear isomer, n-undecane.[4]

Physicochemical Properties

The properties of this compound are compared with those of its linear isomer, n-undecane, and other branched isomers in the table below. Limited experimental data is available for many highly branched isomers.

| Isomer Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) |

| This compound | 61868-74-4 | C11H24 | 156.31 | Not Available | Not Available | Not Available |

| n-Undecane | 1120-21-4 | C11H24 | 156.31 | 196 | -26 | 0.740 |

| 2-Methyldecane | 6975-98-0 | C11H24 | 156.31 | 189.3 | Not Available | 0.737 |

| 3-Methyldecane | 13151-34-3 | C11H24 | 156.31 | 188.1 - 189.1 | -92.9 | 0.742 |

| 4-Methyldecane | 2847-72-5 | C11H24 | 156.31 | 188.7 | Not Available | 0.741 |

(Data sourced from[1][3][4][7])

Experimental Protocols

As simple alkanes are generally considered biologically inert, their primary relevance in drug development is as potential excipients or solvents.[4] The most common experimental procedures involving these compounds are for identification, purification, and purity assessment.

Purity Assessment via Gas Chromatography (GC)

Gas chromatography is a standard technique for assessing the purity of volatile organic compounds like undecane and its isomers.[3]

Objective: To separate and quantify the target compound and any impurities, such as other isomers or related hydrocarbons.

Methodology:

-

Sample Preparation: A dilute solution of the sample is prepared in a high-purity volatile solvent (e.g., hexane (B92381) or pentane). An internal standard may be added for precise quantification.

-

Instrument: A gas chromatograph equipped with a Flame Ionization Detector (FID) is typically used.

-

GC Parameters:

-

Column: A nonpolar capillary column (e.g., DB-1, HP-5ms) of sufficient length (e.g., 30 m) is chosen to resolve closely boiling isomers.

-

Carrier Gas: Helium or Hydrogen at a constant flow rate.

-

Injector Temperature: Set high enough to ensure rapid vaporization of the sample (e.g., 250 °C).

-

Oven Temperature Program: A temperature gradient is employed, starting at a low temperature (e.g., 40 °C) and ramping up to a higher temperature (e.g., 200 °C) to elute all components.

-

Detector Temperature: Set higher than the final oven temperature to prevent condensation (e.g., 280 °C).

-

-

Data Analysis: The retention time of the major peak is compared to a known standard of this compound for identification. The area of each peak is integrated, and the purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Logical Workflow for Isomer Characterization

The definitive identification and characterization of a specific alkane isomer from a complex mixture or a synthesis reaction requires a systematic workflow combining multiple analytical techniques.

References

- 1. This compound | C11H24 | CID 53428739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. brainly.in [brainly.in]

- 3. webqc.org [webqc.org]

- 4. benchchem.com [benchchem.com]

- 5. Undecane (C11H24) High Purity 99% Available at Attractive Prices, Supplier in Mumbai [nacchemical.com]

- 6. Showing Compound Undecane (FDB004982) - FooDB [foodb.ca]

- 7. This compound | CAS#:61868-74-4 | Chemsrc [chemsrc.com]

Spectroscopic Analysis of 3-Ethyl-2,2,4-trimethylhexane: A Technical Guide

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 3-Ethyl-2,2,4-trimethylhexane, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering a detailed look at the predicted spectral characteristics of this branched alkane.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for this compound.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) (Hz) |

| H-1 (CH₃) | 0.88 | t | 7.5 |

| H-3 | ~1.4 - 1.6 | m | - |

| H-4 | ~1.6 - 1.8 | m | - |

| H-5 (CH₃) | 0.85 | d | 6.5 |

| H-6 (CH₃) | 0.90 | s | - |

| H-7 (CH₃) | 0.92 | s | - |

| H-8 (CH₂) | ~1.2 - 1.4 | m | - |

| H-9 (CH₃) | 0.86 | t | 7.5 |

| H-10 (CH₃) | 0.84 | d | 7.0 |

| H-11 (CH₃) | 0.83 | d | 7.0 |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 | ~14.5 |

| C-2 | ~25.0 |

| C-3 | ~45.0 |

| C-4 | ~38.0 |

| C-5 | ~18.0 |

| C-6 | ~33.0 |

| C-7 | ~28.0 |

| C-8 | ~23.0 |

| C-9 | ~12.0 |

| C-10 | ~20.0 |

| C-11 | ~19.0 |

Predicted Mass Spectrometry Data (Electron Ionization)

The mass spectrum of this compound is expected to be characterized by extensive fragmentation, typical for branched alkanes. The molecular ion peak (m/z = 156) may be of low abundance or absent.

| m/z | Predicted Fragment | Notes |

| 141 | [M-CH₃]⁺ | Loss of a methyl group |

| 127 | [M-C₂H₅]⁺ | Loss of an ethyl group |

| 99 | [M-C₄H₉]⁺ | Loss of a butyl group (cleavage at C3-C4) |

| 85 | [C₆H₁₃]⁺ | Cleavage at C3-C4 with charge retention on the smaller fragment |

| 71 | [C₅H₁₁]⁺ | Further fragmentation |

| 57 | [C₄H₉]⁺ | t-butyl cation (highly stable) |

| 43 | [C₃H₇]⁺ | Isopropyl cation |

| 29 | [C₂H₅]⁺ | Ethyl cation |

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum of this alkane will be dominated by C-H stretching and bending vibrations.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2960-2850 | C-H stretch | Alkane (CH₃, CH₂, CH) |

| 1470-1450 | C-H bend | Alkane (CH₂ scissors) |

| 1385-1365 | C-H bend | Alkane (CH₃ umbrella) |

| ~1370 | C-H bend | Gem-dimethyl split |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of liquid this compound.

Materials:

-

This compound sample

-

Deuterated chloroform (B151607) (CDCl₃)

-

Tetramethylsilane (TMS) as an internal standard

-

5 mm NMR tubes

-

Pasteur pipette

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound for ¹H NMR, and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

-

Add a small drop of TMS to the solution to serve as an internal reference (0 ppm).

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. Ensure the liquid height is around 4-5 cm.

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to optimize its homogeneity, aiming for sharp and symmetrical solvent peaks.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and 8-16 scans.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a 30-45° pulse angle, a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Mass Spectrometry (MS)

Objective: To obtain the electron ionization (EI) mass spectrum of this compound.

Materials:

-

This compound sample

-

Volatile solvent (e.g., hexane (B92381) or dichloromethane) if dilution is needed

-

Gas chromatograph-mass spectrometer (GC-MS) system

Procedure:

-

Sample Introduction:

-

For a pure liquid sample, a direct insertion probe can be used. A small amount of the liquid is placed in a capillary tube which is then inserted into the ion source.

-

Alternatively, and more commonly for volatile compounds, GC-MS is used. Dilute the sample in a suitable volatile solvent and inject a small volume (e.g., 1 µL) into the GC. The GC will separate the compound from the solvent and any impurities before it enters the mass spectrometer.

-

-

Ionization:

-

The sample molecules are introduced into the ion source, which is under high vacuum.

-

The molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.

-

-

Mass Analysis:

-

The resulting positive ions are accelerated into the mass analyzer (e.g., a quadrupole).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

-

Infrared (IR) Spectroscopy

Objective: To obtain the IR spectrum of liquid this compound.

Materials:

-

This compound sample

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Solvent for cleaning (e.g., isopropanol (B130326) or acetone)

-

Lint-free wipes

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean.

-

Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove any signals from the atmosphere (e.g., CO₂ and water vapor).

-

-

Sample Analysis:

-

Place a small drop of the liquid this compound directly onto the ATR crystal, ensuring the crystal is fully covered.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Cleaning:

-

After the measurement, clean the ATR crystal thoroughly using a lint-free wipe soaked in a suitable solvent like isopropanol or acetone.

-

Visualizations

Logical Workflow

Molecular Structure and Predicted MS Fragmentation

Predicted Key Infrared Vibrations

CAS number and molecular weight of 3-Ethyl-2,2,4-trimethylhexane

Disclaimer: Publicly available information regarding 3-Ethyl-2,2,4-trimethylhexane is limited. This guide summarizes the available data and provides a general framework for chemical compound characterization in the absence of specific experimental protocols and biological data for this particular molecule.

Compound Identification and Properties

This compound is a saturated acyclic hydrocarbon. Its fundamental identifiers and computed physicochemical properties are summarized below.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 61868-74-4 | [1][2] |

| Molecular Formula | C₁₁H₂₄ | [2] |

| Molecular Weight | 156.31 g/mol | [2][3] |

| IUPAC Name | This compound | [2] |

| Canonical SMILES | CCC(C(C)C)C(C)(C)C | [2] |

| InChI Key | UDUTWNYTAVENNO-UHFFFAOYSA-N | [2] |

Note: The properties listed are primarily computed and not derived from extensive experimental studies.

Synthesis and Characterization Workflow

Due to the absence of specific published experimental protocols for this compound, a generalized workflow for the synthesis and characterization of a novel chemical entity is presented. This workflow is conceptual and serves as a template for the type of experimental process that would be required to thoroughly investigate a compound like this compound.

References

An In-depth Technical Guide on the Thermodynamic Properties of C11H24 Isomers

For Researchers, Scientists, and Drug Development Professionals

Undecane (B72203) (C11H24), an alkane with 159 structural isomers, presents a fascinating case study in the influence of molecular architecture on thermodynamic properties. As nonpolar hydrocarbons, the isomers of undecane are generally characterized by their low reactivity. However, their thermodynamic characteristics—enthalpy of formation, entropy, heat capacity, and Gibbs free energy—are of significant interest in fields ranging from chemical engineering and materials science to pharmacology, where they may be used as solvents, excipients, or reference compounds. This technical guide provides a comprehensive overview of the available thermodynamic data for select undecane isomers, details the experimental methodologies for their determination, and outlines a logical workflow for these characterization processes.

Core Thermodynamic Properties: A Comparative Analysis

The structural diversity among undecane isomers, primarily in their degree of branching, leads to notable differences in their thermodynamic properties. Generally, increased branching tends to lower the enthalpy of formation (making the isomer more stable) and decrease the boiling point due to reduced intermolecular van der Waals forces. The following tables summarize the available quantitative data for n-undecane and a selection of its branched isomers. It is important to distinguish between experimentally determined and computationally calculated values, as the latter may have higher uncertainties.

Table 1: Standard Molar Enthalpy of Formation (ΔfH°), Standard Molar Entropy (S°), and Molar Heat Capacity (Cp) of Select C11H24 Isomers (Liquid Phase, 298.15 K and 1 bar)

| Isomer Name | CAS Number | ΔfH° (kJ/mol) | S° (J/mol·K) | Cp (J/mol·K) | Data Type |

| n-Undecane | 1120-21-4 | -327.2 ± 2.6[1] | 458.15[1] | 345.05[1][2] | Experimental |

| 2-Methyldecane | 6975-98-0 | -275.65[3] | 485.53 | 341.21[4] | Calculated (ΔfH°), Experimental (S°, Cp)[4] |

| 3-Methyldecane | 13151-34-3 | -271.71 | - | - | Calculated |

| 4-Methyldecane | 2847-72-5 | -271.71 | - | - | Calculated[5] |

| 2,2-Dimethylnonane | 17302-14-6 | - | - | - | No Data Available |

| 3-Ethylnonane | 17302-11-3 | -268.22 | - | - | Calculated[6] |

Note: The data for branched isomers, where specified as "Calculated," are derived from computational models and should be considered estimates.

Table 2: Standard Gibbs Free Energy of Formation (ΔfG°) of Select C11H24 Isomers (Gas Phase, 298.15 K and 1 bar)

| Isomer Name | CAS Number | ΔfG° (kJ/mol) | Data Type |

| 2-Methyldecane | 6975-98-0 | 39.30[3] | Calculated |

| 3-Ethylnonane | 17302-11-3 | 42.79 | Calculated[6] |

| 4-Methyldecane | 2847-72-5 | 39.30[5] | Calculated |

Note: Experimental Gibbs free energy of formation data for individual undecane isomers is scarce. The values presented are from computational estimations.

Experimental Protocols for Thermodynamic Property Determination

The accurate determination of the thermodynamic properties of C11H24 isomers relies on precise calorimetric and analytical techniques. The following sections detail the methodologies for key experiments.

Determination of the Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation of a compound is typically determined indirectly by measuring the enthalpy of combustion using a bomb calorimeter.

Principle: A known mass of the undecane isomer is completely combusted in a high-pressure oxygen environment within a constant-volume vessel (the "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change is meticulously measured.

Methodology:

-

Sample Preparation: A precise mass of the liquid undecane isomer is weighed into a crucible.

-

Apparatus Setup: The crucible is placed in the bomb calorimeter, and a fuse wire is positioned to be in contact with the sample. The bomb is then sealed and pressurized with pure oxygen.

-

Calorimeter Assembly: The sealed bomb is submerged in a known mass of water in a well-insulated container (Dewar). A stirrer is used to ensure uniform temperature distribution, and a high-precision thermometer is used to monitor the temperature.

-

Combustion: The sample is ignited by passing an electric current through the fuse wire.

-

Temperature Measurement: The temperature of the water bath is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.

-

Calculation:

-

The heat absorbed by the calorimeter and the water is calculated using the measured temperature change and the predetermined heat capacity of the calorimeter system.

-

Corrections are made for the heat of combustion of the fuse wire and for the formation of any side products (e.g., nitric acid from nitrogen impurities).

-

The standard enthalpy of combustion (ΔcH°) is then calculated per mole of the undecane isomer.

-

Finally, the standard enthalpy of formation (ΔfH°) is determined using Hess's Law, by combining the experimental enthalpy of combustion with the known standard enthalpies of formation of the combustion products (CO2 and H2O).

-

Determination of Molar Heat Capacity (Cp)

The molar heat capacity at constant pressure is a measure of the heat required to raise the temperature of one mole of a substance by one degree Celsius. Adiabatic calorimetry is a common and accurate method for this determination.

Principle: A known quantity of heat is supplied to a sample in a thermally isolated environment (adiabatic conditions), and the resulting temperature increase is measured.

Methodology:

-

Sample Preparation: A known mass of the undecane isomer is placed in a sample cell within the adiabatic calorimeter.

-

Apparatus Setup: The sample cell is equipped with a heater and a temperature sensor. This cell is housed within a series of concentric shields, with the temperature of the inner shield being controlled to precisely match the temperature of the sample cell at all times, thus preventing any heat loss.

-

Heating: A measured amount of electrical energy is supplied to the heater over a specific period, causing the temperature of the sample to rise.

-

Temperature Measurement: The temperature of the sample is continuously monitored throughout the heating process.

-

Calculation: The heat capacity is calculated by dividing the supplied heat by the measured temperature change and the number of moles of the sample. Measurements are typically made over a range of temperatures to determine the temperature dependence of the heat capacity.

Determination of Standard Molar Entropy (S°)

The standard molar entropy of a liquid at a given temperature is determined by measuring the heat capacity from a very low temperature (approaching 0 K) up to the temperature of interest and integrating the data, accounting for the entropies of any phase transitions.

Principle: Based on the third law of thermodynamics, the entropy of a perfect crystal at absolute zero is zero. By measuring the heat capacity as a function of temperature and the enthalpy of any phase transitions (solid-solid, fusion, vaporization), the absolute entropy can be calculated.

Methodology:

-

Low-Temperature Heat Capacity Measurement: The heat capacity of the solid undecane isomer is measured from as low a temperature as possible (e.g., using a cryostat) up to its melting point.

-

Enthalpy of Fusion Measurement: The enthalpy of fusion (ΔfusH) is determined by measuring the heat required to melt the sample at its melting point.

-

Liquid-Phase Heat Capacity Measurement: The heat capacity of the liquid isomer is measured from the melting point up to the desired temperature (e.g., 298.15 K).

-

Calculation: The standard molar entropy at the target temperature is calculated by integrating C_p/T with respect to temperature from 0 K to the target temperature, and adding the entropy changes associated with any phase transitions: S°(T) = ∫(from 0 to T_fus) (Cp(solid)/T) dT + ΔfusH/T_fus + ∫(from T_fus to T) (Cp(liquid)/T) dT

Visualizing the Experimental Workflow

The characterization of the thermodynamic properties of a C11H24 isomer follows a logical progression of experiments. The following diagram, generated using the DOT language, illustrates this workflow.

As alkanes, the C11H24 isomers are not directly involved in biological signaling pathways. Their relevance in drug development is primarily as formulation components, where their thermodynamic properties can influence solubility, stability, and delivery of active pharmaceutical ingredients. The data and protocols presented in this guide provide a foundational understanding for the rational selection and application of these compounds in a research and development setting.

References

- 1. Decane, 3-methyl- [webbook.nist.gov]

- 2. WTT- Under Construction Page [wtt-pro.nist.gov]

- 3. Decane, 2-methyl- (CAS 6975-98-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. Decane, 2-methyl- [webbook.nist.gov]

- 5. Decane, 4-methyl- (CAS 2847-72-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. 3-Ethylnonane (CAS 17302-11-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

The Natural Occurrence of Branched Undecane Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Branched undecane (B72203) isomers, particularly methylundecanes, are naturally occurring hydrocarbons found across various biological systems. In the insect kingdom, they are integral components of the cuticular hydrocarbon (CHC) layer, serving critical roles in preventing water loss and mediating complex chemical communication, including nestmate recognition and pheromonal signaling. Their presence has also been noted in the epicuticular wax of certain plants, contributing to the protective surface layer. This technical guide provides an in-depth exploration of the natural occurrence of these isomers, summarizing available quantitative data, detailing experimental protocols for their analysis, and illustrating their role in biological signaling pathways.

Introduction: The Significance of Branched Alkanes

Hydrocarbons are the primary constituents of the insect cuticle, a waxy layer that provides a crucial barrier against desiccation.[1][2] This layer is a complex mixture of straight-chain alkanes, alkenes, and methyl-branched alkanes.[2] Among these, branched alkanes, including isomers of undecane, play a dual role. Functionally, the methyl branches disrupt the orderly packing of the hydrocarbon chains, which can influence the melting point and fluidity of the wax, thereby enhancing desiccation resistance in varying environmental conditions.[3]

Beyond this physiological role, branched alkanes are pivotal semiochemicals that mediate a wide array of insect behaviors.[4] These compounds can act as species and sex recognition cues, trail pheromones, and alarm signals.[5] The specific blend of isomers, including their position and stereochemistry, can create a unique chemical signature for an individual, colony, or species.

In the plant kingdom, epicuticular wax forms a protective barrier against environmental stressors. While dominated by longer-chain alkanes, branched isomers are also present and contribute to the overall physicochemical properties of the plant surface.[6][7]

Quantitative Distribution of Branched Undecane Isomers

The precise quantification of individual branched undecane isomers is challenging due to the complexity of natural hydrocarbon mixtures and the co-elution of isomers during chromatographic analysis.[8][9] However, studies on various insect species have identified and, in some cases, quantified the relative abundance of these compounds.

Occurrence in Insects

Branched undecanes are frequently identified as components of the Dufour's gland secretions in ants, where they often function as alarm pheromones.[5][10] They are also significant components of the overall cuticular hydrocarbon profile in various insect orders.

Table 1: Relative Abundance of Undecane Isomers in Selected Insect Species

| Species | Family/Order | Isomer | Relative Abundance (%) | Source / Gland | Reference |

| Camponotus japonicus | Formicidae | n-Undecane | Present | Dufour's Gland | [5] |

| Pachycondyla sennaarensis | Formicidae | n-Undecane | Not specified | Dufour's Gland | [11] |

| Messor meridionalis | Formicidae | 5-Methyltridecane | 0.25 ± 0.21 | Dufour's Gland | [11] |

| Formica fusca | Formicidae | Methyl-branched alkanes | Present (sex-specific quantitative differences) | Cuticle | [12][13] |

| Drosophila melanogaster | Drosophilidae | Methyl-branched alkanes | Present (variation across lines) | Cuticle | [14] |

| Drosophila birchii | Drosophilidae | 2-Methylalkanes | Present (low levels) | Cuticle | [15] |

| Drosophila serrata | Drosophilidae | 2-Methylalkanes | Present | Cuticle | [15] |

Note: The presented data is often part of a broader hydrocarbon profile, and the relative abundance can vary significantly based on caste, sex, age, and environmental factors. Many studies confirm the presence of methyl-branched alkanes without specifying the isomeric distribution of undecanes.

Occurrence in Plants

The study of branched alkanes in plant waxes is less extensive compared to insects. While alkanes are major components of the epicuticular wax of many plant species, detailed isomeric analysis of undecane is not widely reported.

Table 2: Presence of Undecane in Selected Plant Species

| Species | Family | Isomer | Relative Abundance (%) | Reference |

| Dianthus spp. | Caryophyllaceae | Undecane | Trace | [6] |

| Dianthus cruentus | Caryophyllaceae | n-Alkanes (C25, C27, C29 are major) | Present | [16] |

Note: The primary focus of many plant wax analyses is on longer-chain alkanes (typically >C20), and shorter-chain branched isomers like methylundecanes are often present in very low concentrations.

Biological Roles and Signaling Pathways

The most well-documented biological role of branched undecane isomers is in insect chemical communication. These semiochemicals can elicit specific behavioral responses in receiving individuals of the same species (pheromones).

Insect Chemical Communication

Chemical communication in insects is a fundamental process governing social interactions, mating, and defense.[4] Semiochemicals, including branched undecanes, are released by an individual and detected by the chemoreceptors of another, typically on the antennae. This detection triggers a neural signal that leads to a specific behavioral output.

Experimental Protocols

The analysis of branched undecane isomers from natural sources primarily involves solvent extraction followed by gas chromatography-mass spectrometry (GC-MS).

Extraction of Cuticular Hydrocarbons from Insects

Objective: To isolate CHCs from the insect cuticle with minimal contamination from internal lipids.

Materials:

-

Insects (live or frozen)

-

Glass vials (2-4 mL) with PTFE-lined caps

-

Non-polar solvent (e.g., n-hexane or pentane, analytical grade)

-

Micropipettes

-

Vortex mixer (optional)

-

Nitrogen evaporator or gentle stream of nitrogen gas

-

GC vials with micro-inserts

Procedure:

-

Place a single insect (or a pooled sample for smaller insects) into a clean glass vial.

-

Add a known volume of n-hexane (e.g., 200-500 µL) to fully submerge the insect.

-

Gently agitate the vial for 5-10 minutes. Vortexing can be used but may increase the extraction of internal lipids.

-

Carefully remove the insect from the vial.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a small, precise volume of hexane (B92381) (e.g., 30-50 µL) and transfer to a GC vial for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To separate, identify, and quantify the branched undecane isomers in the extracted sample.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Non-polar capillary column (e.g., DB-1, HP-5ms, 30-100 m length)

Typical GC Parameters:

-

Injector Temperature: 250-300 °C

-

Injection Mode: Splitless

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.2 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes

-

Ramp 1: Increase to 220 °C at 20 °C/min

-

Ramp 2: Increase to 310 °C at 3 °C/min, hold for 20-30 minutes

-

-

MS Parameters:

-

Ionization Mode: Electron Impact (EI) at 70 eV

-

Mass Range: m/z 40-600

-

Source Temperature: 230 °C

-

Data Analysis:

-

Identification: Individual compounds are identified by their mass spectra, which are compared to libraries (e.g., NIST), and by their retention indices (Kovats indices), which are calculated relative to a series of n-alkane standards.[9] The mass spectra of methyl-branched alkanes show characteristic fragmentation patterns that can help determine the branch position.

-

Quantification: The relative abundance of each isomer is determined by integrating the area of its corresponding peak in the total ion chromatogram.

Conclusion

Branched undecane isomers are significant natural products, particularly within the chemical ecology of insects. Their dual role in physiological protection and as carriers of information highlights their evolutionary importance. While their presence is well-established, the detailed quantitative distribution of specific isomers across a wider range of species, especially in the plant kingdom, remains an area for further investigation. The methodologies outlined in this guide provide a robust framework for researchers to explore the occurrence and function of these fascinating molecules. Advances in chromatographic separation and mass spectrometric techniques will undoubtedly lead to a more comprehensive understanding of the isomeric complexity and biological significance of branched undecanes in nature.

References

- 1. researchgate.net [researchgate.net]

- 2. maxapress.com [maxapress.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Chemical Components of Dufour’s and Venom Glands in Camponotus japonicus (Hymenoptera, Formicidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Wax Composition of Serbian Dianthus spp. (Caryophyllaceae): Identification of New Metabolites and Chemotaxonomic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Composition differences between epicuticular and intracuticular wax substructures: how do plants seal their epidermal surfaces? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 10. Function of the Dufour’s gland in solitary and social Hymenoptera [jhr.pensoft.net]

- 11. researchgate.net [researchgate.net]

- 12. lukeholman.org [lukeholman.org]

- 13. lukeholman.org [lukeholman.org]

- 14. Genetic architecture of natural variation in cuticular hydrocarbon composition in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Navigating the Unseen Risks: A Technical Guide to the Safe Handling of 3-Ethyl-2,2,4-trimethylhexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling precautions for 3-Ethyl-2,2,4-trimethylhexane (CAS No. 61868-74-4). Due to the limited availability of specific safety data for this compound, this guide leverages data from structurally similar branched alkanes, a standard practice in chemical safety assessment, to provide a robust framework for its safe use in research and development settings.

Executive Summary of Chemical Hazards

Physicochemical and Toxicological Data

The following tables summarize the key physicochemical and toxicological properties of surrogate compounds, which should be considered indicative for this compound.

Table 1: Physicochemical Properties of Surrogate Compounds

| Property | 2,2,4-Trimethylpentane (B7799088) (Isooctane) | 3-Methylhexane |

| CAS Number | 540-84-1 | 589-34-4 |

| Molecular Formula | C8H18 | C7H16 |

| Molecular Weight | 114.23 g/mol | 100.21 g/mol |

| Boiling Point | 99 °C | 92 °C |

| Flash Point | -12 °C (closed cup) | -7 °C (closed cup) |

| Autoignition Temperature | 415 °C | 280 °C |

| Vapor Pressure | 5.1 kPa (at 20 °C) | 7.3 kPa (at 20 °C) |

| Density | 0.692 g/cm³ (at 20 °C) | 0.687 g/cm³ (at 20 °C) |

Table 2: Toxicological Data of Surrogate Compounds

| Hazard | 2,2,4-Trimethylpentane (Isooctane) | 3-Methylhexane |

| GHS Classification | Flammable Liquid (Category 2), Skin Irritation (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Narcotic effects), Aspiration Hazard (Category 1) | Flammable Liquid (Category 2), Skin Irritation (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Narcotic effects), Aspiration Hazard (Category 1), Hazardous to the Aquatic Environment, Chronic Hazard (Category 2) |

| Hazard Statements | H225, H315, H336, H304 | H225, H315, H336, H304, H411 |

| Signal Word | Danger | Danger |

| Acute Oral Toxicity (LD50) | > 5000 mg/kg (rat) | No data available |

| Acute Inhalation Toxicity (LC50) | > 33.52 mg/L (4 h, rat) | No data available |

Experimental Protocols for Safety Assessment

To ensure the safe handling of this compound, standardized experimental protocols should be followed to determine its specific safety parameters. The following are summaries of relevant OECD and ASTM guidelines.

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance.

Methodology:

-

Animal Model: Healthy, young adult rats of a single sex (females are generally preferred) are used.

-

Housing: Animals are housed in appropriate conditions with controlled temperature, humidity, and light cycle, and provided with standard laboratory diet and drinking water.

-

Dose Preparation: The test substance is typically administered via gavage. If not an aqueous solution, a suitable vehicle like corn oil may be used. The concentration should be prepared to allow for a dose volume that does not exceed 1 mL/100g of body weight.

-

Dosing Procedure: A stepwise procedure is used, with a starting dose selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg). A single animal is dosed, and if it survives, the next higher dose is administered to another animal. If it dies, the next lower dose is used.

-

Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Body weight is recorded weekly.

-

Endpoint: The test allows for the classification of the substance into a GHS category based on the observed mortality at different dose levels.

In Vitro Skin Irritation - OECD Test Guideline 439 (Reconstructed Human Epidermis Test Method)

This in vitro method assesses the potential of a substance to cause skin irritation.[1]

Methodology:

-

Test System: A commercially available reconstructed human epidermis (RhE) model is used.

-

Procedure:

-

The test substance is applied topically to the RhE tissue.

-

Following a defined exposure period (typically 15-60 minutes), the substance is removed by washing.

-

The tissues are incubated for a post-exposure period (around 42 hours).

-

-

Viability Assessment: Cell viability is determined by the enzymatic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a blue formazan (B1609692) salt, which is then extracted and quantified spectrophotometrically.

-

Classification: A substance is classified as a skin irritant (GHS Category 2) if the mean tissue viability is reduced to ≤ 50% of the negative control.[1]

Flash Point Determination - ASTM D93 (Pensky-Martens Closed Cup Tester)

This method determines the lowest temperature at which the vapors of a liquid will ignite.[2]

Methodology:

-

Apparatus: A Pensky-Martens closed-cup tester is used.

-

Procedure:

-

A sample of the liquid is placed in the test cup and heated at a slow, constant rate with continuous stirring.

-

An ignition source is directed into the cup at regular intervals.

-

-

Endpoint: The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite.

Visualized Workflows and Logical Relationships

General Safe Handling Workflow

Caption: A workflow for the safe handling of this compound.

Emergency Response for a Minor Spill

Caption: Emergency response steps for a minor spill of this compound.

Mechanism of Toxicity

The toxicity of branched alkanes like this compound is primarily associated with two mechanisms:

-

Aspiration Hazard: Due to their low viscosity, if these substances are ingested, they can be easily aspirated into the lungs. This can lead to a severe chemical pneumonitis by disrupting the surfactant layer in the alveoli, causing inflammation, and impairing gas exchange.[3]

-

Central Nervous System (CNS) Depression: Inhalation of high concentrations of vapors can cause narcotic effects, leading to drowsiness, dizziness, and in severe cases, unconsciousness.[4] The lipophilic nature of these hydrocarbons allows them to readily cross the blood-brain barrier and interfere with nerve cell function.[5]

Currently, there is no evidence to suggest that the toxicity of simple branched alkanes is mediated by specific signaling pathways or receptor interactions. Their effects are generally considered to be non-specific, arising from their physical properties and ability to disrupt cell membranes.

Conclusion and Recommendations

This compound should be handled with the same precautions as other flammable and irritant branched alkanes. All laboratory personnel must be trained on the potential hazards and the appropriate safety procedures outlined in this guide. It is strongly recommended that researchers conduct a thorough risk assessment before using this chemical and consider substituting it with a less hazardous alternative if possible. Adherence to proper personal protective equipment protocols, handling in well-ventilated areas, and correct storage and disposal are paramount to ensuring a safe working environment.

References

A Comprehensive Guide to the IUPAC Nomenclature of Complex Branched Alkanes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature system for complex branched alkanes. A systematic and unambiguous naming convention for organic compounds is paramount in scientific research and drug development to ensure clear communication and accurate identification of chemical structures. This document outlines the fundamental rules and procedures for naming alkanes with intricate branching, including those with complex substituents.

Core Principles of IUPAC Nomenclature for Alkanes

The IUPAC system provides a set of rules to assign a unique name to every organic compound. For alkanes, the nomenclature is based on identifying the longest continuous carbon chain as the parent structure, and then locating and naming the various substituent groups attached to this chain.

Identifying the Parent Chain

The foundation of an alkane's name is its parent chain. The following criteria must be applied in order to correctly identify it:

-

Longest Continuous Carbon Chain : The primary step is to find the longest possible continuous chain of carbon atoms within the molecule. This chain may not always be written in a straight line in a 2D representation.[1][2][3][4][5]

-

Chain with the Most Substituents : If two or more chains have the same maximum length, the chain with the greater number of substituents is chosen as the parent chain.[3][6][7]

Numbering the Parent Chain

Once the parent chain is identified, the carbon atoms are numbered consecutively from one end to the other. The direction of numbering is determined by the following rules, applied in order:

-

Lowest Locant for the First Substituent : Numbering begins at the end of the parent chain that gives the lowest possible number (locant) to the first substituent group.[1][2][4][8][9]

-

Lowest Locants for All Substituents : If there is a tie in the position of the first substituent from either end, the chain is numbered to give the lowest possible locants for all substituents. The set of locants is compared term by term, and the one with the lower number at the first point of difference is chosen.

-

Alphabetical Order for Tie-Breaking : If the locants are identical from both directions, the substituents are cited in alphabetical order, and the group cited first receives the lower number.[10][11]

Naming Substituents

Alkyl groups, which are branches attached to the parent chain, are named by replacing the "-ane" suffix of the corresponding alkane with "-yl".[1][2][4]

Simple Alkyl Groups

Common simple alkyl groups are listed in the table below.

| Number of Carbon Atoms | Alkane Name | Alkyl Group Name |

| 1 | Methane | Methyl |

| 2 | Ethane | Ethyl |

| 3 | Propane | Propyl |

| 4 | Butane | Butyl |

| 5 | Pentane | Pentyl |

| 6 | Hexane | Hexyl |

| 7 | Heptane | Heptyl |

| 8 | Octane | Octyl |

| 9 | Nonane | Nonyl |

| 10 | Decane | Decyl |

Complex Substituents

A substituent that is itself branched is termed a complex substituent.[12][13][14] The naming of a complex substituent follows a systematic procedure:

-

Numbering the Substituent Chain : The carbon atom of the complex substituent that is attached to the parent chain is always assigned the number 1.[12][15][16][17][18]

-

Identifying the Longest Chain of the Substituent : Find the longest continuous carbon chain starting from the carbon atom at position 1. This becomes the base name of the complex substituent (e.g., 'propyl', 'butyl').

-

Naming the Branches on the Substituent : Any smaller groups attached to this substituent chain are named as prefixes, with their positions indicated by the numbering of the substituent chain.

-

Enclosing in Parentheses : The entire name of the complex substituent is enclosed in parentheses to distinguish it from simple substituents.[12][13][14][15][17]

For example, a substituent with the structure -CH(CH₃)CH₂CH₃ would be named (1-methylpropyl).

Some common branched alkyl groups have retained their non-systematic or "trivial" names, which are recognized by IUPAC.

| Structure | Systematic Name | Common Name | Alphabetized Under |

| -CH(CH₃)₂ | (1-methylethyl) | isopropyl | i |

| -CH₂CH(CH₃)₂ | (2-methylpropyl) | isobutyl | i |

| -CH(CH₃)CH₂CH₃ | (1-methylpropyl) | sec-butyl | b |

| -C(CH₃)₃ | (1,1-dimethylethyl) | tert-butyl | b |

Assembling the Complete IUPAC Name

The final IUPAC name is assembled by combining the names of the substituents and the parent chain according to the following guidelines:

-

Order of Substituents : Substituents are listed in alphabetical order.[1][2][4][6][10][11][19] The prefixes "di-", "tri-", "tetra-", etc., used when multiple identical substituents are present, are ignored for alphabetization purposes.[2][4][9] However, the prefixes "iso-" and "neo-" are considered part of the substituent name for alphabetization, while "sec-" and "tert-" are not.[6][20] For complex substituents, the entire name within the parentheses is alphabetized based on its first letter, even if it is a numerical prefix like "di" or "tri".[12][15]

-

Locants and Punctuation : The position of each substituent on the parent chain is indicated by its locant, which precedes the substituent name. Numbers are separated from letters by a hyphen, and numbers are separated from each other by a comma.[2] The entire name is written as a single word.[2][8]

-

Prefixes for Multiple Identical Groups : If two or more identical simple substituents are present, the prefixes di-, tri-, tetra-, etc., are used.[2][10][19] For multiple identical complex substituents, the prefixes bis- (for two), tris- (for three), tetrakis- (for four), etc., are used.[15][17]

Logical Workflow for Naming Complex Branched Alkanes

The process of naming a complex branched alkane can be visualized as a logical workflow. The following diagrams, generated using the DOT language, illustrate the key decision-making steps.

Caption: Overall workflow for IUPAC nomenclature of branched alkanes.

Caption: Workflow for naming a complex substituent.

Note on Experimental Protocols

The IUPAC nomenclature is a system of rules for naming chemical compounds based on their molecular structure. As such, this guide does not include experimental protocols. The determination of the chemical structure, which is a prerequisite for naming, is achieved through various analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography. The detailed methodologies for these experiments are extensive and fall outside the scope of this nomenclature guide.

Conclusion

A thorough understanding and correct application of IUPAC nomenclature are essential for professionals in chemistry and related fields. This guide provides a systematic framework for naming complex branched alkanes, which is crucial for the unambiguous identification and communication of chemical information in research, development, and regulatory contexts. Mastery of these rules ensures clarity and precision in the scientific discourse surrounding organic molecules.

References

- 1. Naming Branched Alkanes | Chemistry | Study.com [study.com]

- 2. Nomenclature of Alkanes | MCC Organic Chemistry [courses.lumenlearning.com]

- 3. 3.4 Naming Alkanes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Alkane Nomenclature: Naming [sites.science.oregonstate.edu]

- 6. IUPAC Rules [chem.uiuc.edu]

- 7. m.youtube.com [m.youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. youtube.com [youtube.com]

- 10. Naming Alkanes with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 11. youtube.com [youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. m.youtube.com [m.youtube.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. organicchemistrytutor.com [organicchemistrytutor.com]

- 16. Naming Complex Substituents - Chemistry Steps [chemistrysteps.com]

- 17. organicmystery.com [organicmystery.com]

- 18. Naming Complex Substituents - Chad's Prep® [chadsprep.com]

- 19. youtube.com [youtube.com]

- 20. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Potential Research Applications of Undecane Isomers

Audience: Researchers, scientists, and drug development professionals.

Introduction

Undecane (B72203) (C₁₁H₂₄) is an acyclic alkane that, beyond its linear form (n-undecane), exists as 159 structural isomers.[1][2] These isomers, while sharing the same molecular formula, exhibit a wide range of physicochemical properties dictated by the degree and position of branching in their carbon chains.[1] This structural diversity translates into a variety of current and potential research applications. While generally considered to possess low biological reactivity, their roles as semiochemicals in insect communication, components in advanced biofuel formulations, and specialized excipients in pharmaceutical sciences are areas of active investigation.[1][2][3] This guide provides a comprehensive overview of the known properties and applications of undecane isomers, detailed experimental protocols for their characterization and bioactivity assessment, and logical workflows for their scientific exploration.

Physicochemical Properties of Undecane Isomers

The branching of the carbon skeleton in undecane isomers has a profound impact on their physical properties. Increased branching disrupts the efficiency of intermolecular van der Waals forces by reducing molecular surface area. This generally leads to lower boiling points compared to the linear n-undecane.[1] Conversely, molecular symmetry can lead to more efficient packing in the solid state, often resulting in higher melting points for highly branched, symmetrical isomers.[1]

Data Presentation: Physicochemical Properties

The following table summarizes available quantitative data for n-undecane and a selection of its branched isomers. It is important to note that comprehensive experimental data for all 159 isomers is not available, and some values are estimated.[1]

| Isomer Name | CAS Number | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) |

| n-Undecane | 1120-21-4 | 196 | -26 | 0.740 |

| 2-Methyldecane | 6975-98-0 | 189.3 | - | 0.737 |

| 3-Methyldecane | 13151-34-3 | 188.1 - 189.1 | -92.9 | 0.742 |

| 4-Methyldecane | 2847-72-5 | 188.7 | - | 0.741 |

| 5-Methyldecane | 13151-35-4 | 186.1 | -57.06 (est.) | 0.742 |

| 2,3-Dimethylnonane | 2884-06-2 | 186 | -57.06 (est.) | 0.7438 |

| 4,4-Dimethylnonane | 17302-18-0 | - | - | - |

Research Application: Chemical Signaling in Insects

Undecane and its isomers are significant components of the cuticular hydrocarbons (CHCs) that cover the exoskeleton of many insects. These compounds play a crucial role in preventing desiccation and, importantly, as semiochemicals (signaling chemicals) that mediate intraspecific communication.[4][5]

Role as Pheromones and Kairomones

-

Alarm Pheromones: n-Undecane is a well-documented alarm pheromone in various ant species.[2][3] When released from glands (such as the Dufour's gland), its high volatility ensures rapid diffusion, alerting nearby nestmates to a threat and eliciting aggressive or defensive behaviors.[6]

-

Sex and Aggregation Pheromones: n-Undecane also functions as a mild sex attractant for certain species of moths and cockroaches.[2][3] Branched isomers are also implicated in chemical communication. For instance, methyl-branched alkanes are key components of contact sex pheromones in some parasitic wasps, where the position of the methyl group is critical for biological activity.[4] While specific data on undecane isomers is limited, 3-methylundecane (B86300) has been identified as a semiochemical in certain ant species.[7] The blend and ratio of different isomers can encode specific information, allowing for species and even colony-level recognition.[4]

Data Presentation: Electroantennogram (EAG) Response

Electroantennography measures the electrical response of an insect antenna to volatile compounds. It is a key technique for identifying compounds that an insect can smell. The table below presents an example of EAG data for n-undecane.

| Insect Species | Sex | Compound | EAG Response (mV, Mean ± SD) | Reference |

| Athetis dissimilis (Moth) | Female | n-Undecane | 0.24 ± 0.02 | [8] |

| Athetis dissimilis (Moth) | Male | n-Undecane | Significantly lower than female | [8] |

Note: This data highlights the potential for sex-specific responses to undecane isomers.

Experimental Protocols

Objective: To identify which compounds in a complex mixture (e.g., an insect cuticular extract) elicit an olfactory response.

Methodology:

-

Sample Preparation: Extract cuticular hydrocarbons from the target insect species by briefly washing them in a non-polar solvent like hexane. Concentrate the extract under a gentle stream of nitrogen.

-

GC-EAD Setup: A gas chromatograph is fitted with a column effluent splitter. One part of the effluent goes to the standard GC detector (e.g., Flame Ionization Detector - FID), and the other part is directed into a humidified, purified airstream flowing over an insect antenna preparation.

-

Antenna Preparation: An antenna is excised from a live, immobilized insect. The tip and base of the antenna are placed between two glass capillary microelectrodes filled with a saline solution.

-

Analysis: The extract is injected into the GC. As compounds elute from the column, they are simultaneously detected by the FID and the insect antenna. The electrical response from the antenna (the EAG) is recorded.

-

Data Interpretation: Peaks in the FID chromatogram that consistently align with a voltage deflection in the EAG recording are identified as biologically active compounds. These can then be further identified using GC-Mass Spectrometry (GC-MS).[9]

Objective: To determine the behavioral response of an insect to a specific volatile compound or blend.

Methodology:

-

Insect Preparation: Insects are separated by sex and acclimatized to the conditions of the wind tunnel room (e.g., temperature, humidity, light cycle) for at least 2 hours before the assay.[10]

-

Experimental Arena: A sustained-flight wind tunnel is used to create a laminar airflow of controlled speed (e.g., 0.3-0.5 m/s).

-

Odor Source: A synthetic sample of the undecane isomer to be tested is dissolved in a high-purity solvent (e.g., hexane). A specific dose is applied to a dispenser (e.g., filter paper or rubber septum), and the solvent is allowed to evaporate. The dispenser is placed at the upwind end of the tunnel.

-

Data Collection: An individual insect is released at the downwind end of the tunnel. Its behavior is observed and scored. Key behaviors include activation (walking or antennal movement), taking flight, upwind oriented flight (anemotaxis), and contact with the source.[9][10]

-

Controls: A solvent-only dispenser is used as a negative control to ensure the observed behaviors are in response to the test compound and not the solvent or the dispenser itself. A known active compound (positive control) may also be used.

Mandatory Visualizations

Research Application: Biofuel Development

The structural differences between linear and branched alkanes significantly influence their combustion properties, making undecane isomers interesting candidates for research as components of surrogate fuels for diesel and jet fuel.[7][11][12]

Influence of Isomer Structure on Combustion

-

Heat of Combustion and Stability: Branched alkanes are thermodynamically more stable than their linear isomers. This increased stability is reflected in a lower heat of combustion; they release less energy upon burning because they start from a lower potential energy state.[4][8]

-